1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
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Description
1-(2-(Trifluoromethyl)phenyl)ethylamine hydrochloride, also known as TFMPEA.HCl, is an organic compound commonly used in scientific research. It is a derivative of 1-(2-(Trifluoromethyl)phenyl)ethanamine (TFMPEA) and is a white crystalline solid. TFMPEA.HCl has a wide range of applications in the scientific research field, including its use as a ligand in various biochemical and physiological experiments.HCl.
Scientific Research Applications
Vascular Actions in Calcimimetics
1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride, specifically in the form of cinacalcet, has been studied for its role in modulating vascular tone. The calcimimetic cinacalcet, which activates Ca2+-sensing receptors (CaR) in parathyroid glands, also affects CaR in perivascular nerves or endothelial cells, influencing vascular actions (Thakore & Ho, 2011).
Synthesis for ADME Study
The compound has been used in the synthesis of tritium-labeled [1,2-3H]ethylamine hydrochloride for a human ADME (Absorption, Distribution, Metabolism, and Excretion) study. The labeled amine was utilized in synthesizing [N-ethyl-1,2-3H]apadenoson, an adenosine A2a receptor agonist (Hong et al., 2008).
Impurity Profile in Antipsychotic Drug Substance
As a phenyl ethylamine derivative, it is used in the treatment of depression. An impurity profile study of venlafaxine hydrochloride, a related compound, involved identifying and characterizing process-related potential impurities during its development (Saravanan et al., 2010).
Corrosion Inhibition
Derivatives of this compound, like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies included weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests (Zhang et al., 2015).
Diastereomeric Salt Formation
The compound has been used in the industrial-scale resolution of chrysanthemic acids, achieved through diastereomeric salt formation. This method involved the precipitation of specific diastereomeric salts from a mixture (Pallavicini et al., 2003).
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQUJNUAPWZKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625850 |
Source
|
Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride | |
CAS RN |
39959-68-7 |
Source
|
Record name | Benzenemethanamine, α-methyl-2-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39959-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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